molecular formula C11H7F3O2 B11880626 1-(Trifluoromethoxy)-3-naphthol

1-(Trifluoromethoxy)-3-naphthol

Cat. No.: B11880626
M. Wt: 228.17 g/mol
InChI Key: KOKOFIYAVMSSEL-UHFFFAOYSA-N
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Description

1-(Trifluoromethoxy)-3-naphthol is a compound that features a trifluoromethoxy group attached to a naphthol structure. The trifluoromethoxy group is known for its high electronegativity and lipophilicity, which can significantly alter the chemical and biological properties of the molecules it is part of . This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a trifluoromethoxylating reagent reacts with a naphthol derivative . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the nucleophilic attack.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced trifluoromethoxylating reagents has also been explored to improve the efficiency and selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethoxy)-3-naphthol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various hydroxy derivatives .

Scientific Research Applications

1-(Trifluoromethoxy)-3-naphthol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethoxy)-3-naphthol involves its interaction with various molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • 1-(Trifluoromethoxy)-2-naphthol
  • 1-(Trifluoromethoxy)-4-naphthol
  • 2-(Trifluoromethoxy)-3-naphthol

Comparison: 1-(Trifluoromethoxy)-3-naphthol is unique due to the position of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The specific placement of the trifluoromethoxy group can affect the compound’s stability, lipophilicity, and interaction with biological targets .

Properties

Molecular Formula

C11H7F3O2

Molecular Weight

228.17 g/mol

IUPAC Name

4-(trifluoromethoxy)naphthalen-2-ol

InChI

InChI=1S/C11H7F3O2/c12-11(13,14)16-10-6-8(15)5-7-3-1-2-4-9(7)10/h1-6,15H

InChI Key

KOKOFIYAVMSSEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2OC(F)(F)F)O

Origin of Product

United States

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